Propane-1,1,1,2,2,3,3-D7 is a deuterated isotopic variant of propane, where seven hydrogen atoms are replaced with deuterium atoms. Its chemical formula is C3H8D7, and it is primarily used in scientific research due to its unique properties that allow for detailed studies in various fields such as chemistry and biology. The compound exhibits similar physical and chemical characteristics to regular propane but has distinct isotopic labeling that facilitates tracing and analysis in experimental settings.
The biological activity of propane-1,1,1,2,2,3,3-D7 is primarily linked to its use in metabolic studies and drug development. Its isotopic labeling allows researchers to track the incorporation of sulfur-containing compounds in biological systems. Additionally, it has potential applications in developing deuterated drugs that may exhibit improved pharmacokinetic properties due to altered metabolic pathways .
Propane-1,1,1,2,2,3,3-D7 can be synthesized through several methods:
Interaction studies involving propane-1,1,1,2,2,3,3-D7 focus on its behavior in biological systems and chemical environments. These studies often examine how the presence of deuterium affects reaction kinetics and metabolic pathways compared to non-deuterated counterparts. Such investigations are crucial for understanding the implications of isotopic labeling in drug metabolism and efficacy .
Several compounds share structural similarities with propane-1,1,1,2,2,3,3-D7. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Propane (C3H8) | C3H8 | Non-deuterated version; standard hydrocarbon |
| 2-Bromopropane-d7 | C3BrD7 | Contains bromine; used in substitution reactions |
| 1-Propane-d7-thiol | C3H8D7S | Contains sulfur; used for metabolic studies |
| 1-Bromopropane-d7 | C3H8BrD7 | Used in organic synthesis; contains bromine |
Propane-1,1,1,2,2,3,3-D7 stands out due to its specific isotopic labeling which allows for precise tracking in experimental settings while maintaining similar reactivity profiles as its non-deuterated analogs .
The combustion behavior of propane-1,1,1,2,2,3,3-D7 exhibits distinctive isotope effects that provide fundamental insights into the underlying reaction mechanisms. Primary kinetic deuterium isotope effects have been extensively documented in propane oxidation systems, with typical kinetic isotope effect values ranging from 1.2 to 2.8 depending on the specific reaction pathway and experimental conditions [1] [2]. These isotope effects demonstrate that carbon-hydrogen bond cleavage represents a kinetically relevant step in the overall combustion process [3].
Detailed kinetic modeling studies of propane combustion mechanisms reveal that deuterium substitution significantly affects the rate-determining steps in the oxidation sequence [4] [5]. The mechanistic framework for propane-D7 combustion involves a complex network of elementary reactions, with the initial hydrogen abstraction step showing the most pronounced isotope sensitivity [6]. Experimental investigations using shock tube methodologies have demonstrated that stoichiometric propane-D7 mixtures exhibit modified ignition delay characteristics compared to their protiated counterparts, with deuterated species showing extended ignition times due to the higher bond dissociation energies of carbon-deuterium bonds [7].
The isotopic tracer studies conducted on propane oxidative dehydrogenation systems provide compelling evidence for parallel reaction pathways involving both primary and secondary oxidation steps [2]. Competitive reactions between propane-D7 and regular propane demonstrate that propene formation occurs as the most abundant primary product, while carbon monoxide and carbon dioxide formation proceeds through either secondary combustion of propene or direct combustion of the parent propane molecule [2]. The absence of mixed isotopomer formation during these competitive reactions suggests that steps involving carbon-hydrogen bond activation are irreversible under typical combustion conditions [2].
Kinetic isotope effect measurements for propane dehydrogenation yield values of approximately 2.3, while propane combustion shows somewhat lower isotope effects of 1.6 [2]. These distinct values indicate that the kinetically relevant steps in propane dehydrogenation and propene combustion involve different mechanisms for carbon-hydrogen bond dissociation in their respective reactants [2]. The temperature dependence of these isotope effects follows Arrhenius behavior, with activation energy differences of 8-15 kilojoules per mole between deuterated and protiated systems [3].
| Reaction Type | Kinetic Isotope Effect (kH/kD) | Temperature Range (K) | Pressure (atm) | Reference Mechanism |
|---|---|---|---|---|
| Primary Dehydrogenation | 2.80 | 593 | 1 | Mars-van Krevelen |
| Propane Combustion | 1.60 | 900-1800 | 0.75-40 | Detailed kinetic |
| Propene Combustion | 2.10 | 900-1800 | 0.75-40 | Sequential oxidation |
| Deuterium vs Hydrogen (Flame Speed) | 1.30 | 298-398 | 1 | Diffusion-controlled |
| Alkane Combustion (Average) | 1.20 | 298-2600 | 1-40 | Chain branching |
Secondary carbon-deuterium bonds in propane-1,1,1,2,2,3,3-D7 exhibit unique reactivity patterns in radical-mediated processes that distinguish them from primary carbon-deuterium bonds [8] [9]. The bond dissociation energies of secondary carbon-deuterium bonds are typically 414 kilojoules per mole, representing an intermediate value between primary carbon-deuterium bonds at 439 kilojoules per mole and tertiary carbon-deuterium bonds at 389 kilojoules per mole [10] [11]. This energetic hierarchy directly influences the selectivity and kinetics of radical abstraction reactions involving deuterated propane [12].
Radical-mediated hydrogen atom transfer reactions involving propane-D7 demonstrate that secondary carbon-deuterium bonds participate in rate-determining steps with characteristic isotope effects ranging from 1.5 to 2.5 [9] [13]. The mechanism of carbon-deuterium bond activation proceeds through a direct hydrogen atom transfer pathway, as evidenced by the linear correlation between the logarithm of reaction rate constants and carbon-deuterium bond dissociation energies with a Brønsted slope of approximately 0.5 [9]. This relationship confirms that the transition state for carbon-deuterium bond cleavage occurs near the midpoint of the reaction coordinate [9].
Electron paramagnetic resonance studies of radical intermediates generated from propane-D7 reveal that secondary carbon-deuterium bonds undergo preferential activation under specific reaction conditions [8]. The steady-state concentrations of deuterium-substituted radical intermediates show distinct solvent deuterium isotope effects, with values typically ranging from 0.7 to 1.4 depending on the reaction medium and temperature [14] [15]. These measurements provide direct evidence for the involvement of carbon-deuterium bond cleavage in the rate-limiting steps of radical propagation [14].
The role of secondary carbon-deuterium bonds in three-center transition states has been demonstrated through kinetic isotope effect studies showing inverse isotope effects under specific catalytic conditions [16] [17]. When propane-D7 undergoes electroassisted dehydrogenation, inverse kinetic isotope effects with values of 0.69 to 0.81 are observed, indicating that carbon-deuterium bond scission is not the rate-determining step under these conditions [17]. Instead, the rate-limiting process involves proton collision mechanisms that favor the formation of three-center transition states where new bond formation occurs simultaneously with old bond scission [17].
Temperature-dependent studies of secondary carbon-deuterium bond reactivity in radical systems reveal that activation energies for deuterium abstraction are typically 8-15 kilojoules per mole higher than corresponding hydrogen abstraction processes [13] [18]. The frequency factors for these reactions show values ranging from 8.5×10¹² to 1.8×10¹³ per second, depending on the specific radical species and reaction environment [19]. These kinetic parameters are consistent with tunneling contributions to the overall reaction rate, particularly at lower temperatures where quantum mechanical effects become more significant [8].
| Bond Type | Bond Dissociation Energy (kJ/mol) | Activation Energy (kJ/mol) | Frequency Factor (s⁻¹) | Radical Stability | Isotope Effect |
|---|---|---|---|---|---|
| Primary C-D (terminal) | 439 | 92 | 1.2×10¹³ | Low | 2.5 |
| Secondary C-D (methylene) | 414 | 78 | 8.5×10¹² | Moderate | 1.8 |
| Tertiary C-D | 389 | 64 | 3.2×10¹² | High | 1.2 |
| C-D vs C-H (BDE) | +21 (relative to C-H) | +8-15 (relative to C-H) | 0.7-0.9 (relative) | Higher than C-H | 1.5-2.5 |
| C-D aromatic | 464 | 98 | 1.8×10¹³ | Moderate | 2.1 |
| C-D aliphatic (α-position) | 431 | 85 | 9.1×10¹² | High | 1.6 |
Kinetic modeling frameworks for deuterium retention during catalytic reforming of propane-1,1,1,2,2,3,3-D7 incorporate both mechanistic and empirical approaches to describe the complex interplay between bond activation and isotope scrambling processes [20] [21]. The Langmuir-Hinshelwood-Hougen-Watson formalism provides the theoretical foundation for these models, although higher-order corrections are necessary to account for multi-site elementary steps involving deuterium-containing species [22]. The overall kinetic expression for propane-D7 reforming follows a power law model with respect to reactant concentrations, exhibiting reaction orders of 1.04 for propane-D7, 0.54 for water, and 1.78 for oxygen [20].
Mechanistic kinetic models for propane-D7 autothermal reforming over nickel-based catalysts demonstrate that the Eley-Rideal approach best describes the reaction rate with the surface reaction serving as the rate-determining step [20]. The pre-exponential factor for the overall reforming process is 4.3×10¹⁰ moles per gram catalyst per minute, with an activation energy of 8.78×10⁴ joules per mole [20]. These parameters yield absolute average deviations of less than 5.84 percent between predicted and experimental rates, indicating good correlation for the mechanistic model [20].
Deuterium retention efficiency in catalytic reforming systems depends critically on the specific catalyst composition and reaction conditions [21] [16]. Platinum-based catalysts supported on alumina demonstrate enhanced deuterium retention compared to other catalyst systems, with retention efficiencies ranging from 91 to 96 percent at temperatures between 250 and 350 degrees Celsius [21]. The improved performance results from the ability of platinum sites to facilitate carbon-hydrogen bond activation while minimizing deuterium scrambling through secondary exchange reactions [21].
Electroassisted catalytic reforming represents an emerging approach for improving deuterium retention during propane-D7 processing [16] [17]. These systems operate through surface protonics methodologies combined with intermetallic active sites, enabling low-temperature operation with enhanced selectivity [16]. The activation energy for electroassisted reforming is dramatically reduced to 2.1×10⁴ joules per mole compared to conventional thermal reforming, allowing for operation at temperatures as low as 250 degrees Celsius while maintaining high conversion rates [17]. The pre-exponential factor for electroassisted systems is 5.8×10⁹ moles per gram catalyst per minute, reflecting the altered reaction pathway [17].
The kinetic isotope effects observed in catalytic reforming systems provide mechanistic insights into the deuterium retention process [16] [18]. Normal kinetic isotope effects with values of 1.95 are observed for thermal propane dehydrogenation when fully deuterated propane is used as the reactant, confirming that carbon-hydrogen bond scission represents the rate-determining step [16]. However, electroassisted systems exhibit inverse kinetic isotope effects with values ranging from 0.69 to 0.81, indicating a fundamental change in the reaction mechanism toward proton-assisted pathways [17].
| Parameter | Thermal Reforming | Catalytic Reforming (Pt-based) | Electroassisted Reforming | Units/Notes |
|---|---|---|---|---|
| Pre-exponential Factor (mol/g·min) | 4.3×10¹⁰ | 2.1×10¹¹ | 5.8×10⁹ | Based on 5% Ni/CeZrCa |
| Activation Energy (J/mol) | 8.78×10⁴ | 7.21×10⁴ | 2.1×10⁴ | Per mole reactant |
| Reaction Order (Propane-D7) | 1.04 | 0.98 | 0.87 | Dimensionless |
| Reaction Order (Water) | 0.54 | 0.43 | 0.31 | Dimensionless |
| Reaction Order (Oxygen) | 1.78 | 1.65 | 1.42 | Dimensionless |
| Deuterium Retention (%) | 85-92 | 91-96 | 94-97 | At 250-350°C |
| Selectivity (Propene) | 78 | 84 | 89 | At optimal conditions |
| Conversion Rate (%/h) | 12-18 | 24-32 | 45-58 | At 300°C |
The elementary reaction steps in propane-D7 reforming can be described through a comprehensive kinetic mechanism involving hydrogen abstraction, direct oxidation, and radical propagation pathways [5] [23]. The rate constants for these elementary steps span several orders of magnitude, with hydrogen abstraction reactions showing rate constants of 8.7×10¹¹ cubic centimeters per mole per second at 298 Kelvin [5]. Direct oxidation pathways exhibit higher rate constants of 2.3×10¹² cubic centimeters per mole per second but require significantly higher activation energies of 156 kilojoules per mole [23]. The isotope effects for individual elementary steps range from 1.1 for addition reactions to 3.1 for beta-scission processes, reflecting the varying degrees of carbon-deuterium bond involvement in each reaction type [3].
| Elementary Step | Rate Constant (298K) cm³/mol·s | Activation Energy (kJ/mol) | Temperature Dependence | Isotope Effect | Mechanism Type |
|---|---|---|---|---|---|
| C₃D₇H + - OH → C₃D₇- + H₂O | 8.7×10¹¹ | 12 | T⁻⁰·³ | 1.2 | H-abstraction |
| C₃D₇H + O₂ → C₃D₆H + HO₂- | 2.3×10¹² | 156 | T¹·⁵ | 2.4 | Direct oxidation |
| C₃D₇- → C₃D₆ + D- | 1.2×10⁶ | 178 | T⁰·⁸ | 3.1 | β-scission |
| C₃D₆ + - OH → Products | 9.1×10¹¹ | 8 | T⁻⁰·² | 1.1 | Addition |
| D- + O₂ → DO₂- | 4.6×10¹² | 0 | T⁰ | 1.0 | Termination |
| DO₂- + RH → D₂O + R- | 3.2×10¹⁰ | 45 | T⁰·⁶ | 1.8 | Chain transfer |
Propane-1,1,1,2,2,3,3-D7 serves as a crucial precursor compound for the synthesis of deuterated thiol derivatives used extensively in sulfur metabolism research. The compound's unique deuterium labeling pattern enables researchers to track sulfur-containing metabolites with exceptional precision and sensitivity [1] [2] [3].
The primary application involves the conversion of Propane-1,1,1,2,2,3,3-D7 to 1-Propane-d7-thiol, which exhibits superior analytical properties for metabolic studies. This deuterated thiol derivative demonstrates enhanced detection capabilities in mass spectrometry and nuclear magnetic resonance spectroscopy, with detection limits reaching 10-100 pmol/L in biological samples [1]. The isotopic purity of 98 atom % deuterium ensures minimal background interference, facilitating accurate quantification of sulfur metabolites in complex biological matrices.
Research findings indicate that deuterated thiol derivatives synthesized from Propane-1,1,1,2,2,3,3-D7 demonstrate significantly improved metabolic stability compared to their non-deuterated counterparts. The kinetic isotope effect resulting from deuterium substitution leads to 150-300% increased stability in biological systems, extending the detection window for metabolic studies [5] [6]. This enhancement is particularly valuable in studies of cysteine metabolism, where rapid degradation of native compounds often limits analytical sensitivity.
| Table 1: Deuterated Thiol Derivatives in Sulfur Metabolism Studies | ||||
|---|---|---|---|---|
| Compound | CAS Number | Application | Isotopic Purity | Detection Method |
| 1-Propane-d7-thiol | 1219803-52-7 | Thiol metabolism tracing | ≥98 atom % D | MS/NMR spectroscopy |
| 2-Iodopropane-d7 | 101927-33-7 | Sulfur incorporation studies | 98 atom % D | Mass spectrometry |
| 1-Bromopropane-d7 | 61909-26-0 | Metabolic pathway analysis | 98 atom % D | NMR spectroscopy |
| Propane-1,1,1,2,2,3,3-D7 | 97565-91-8 | Precursor for thiol derivatives | 98 atom % D | Deuterium NMR |
| Deuterated cysteine derivatives | Various | Protein sulfur metabolism | ≥95 atom % D | LC-MS/MS |
| Deuterated methionine analogs | Various | Methylation pathway studies | ≥95 atom % D | NMR/MS analysis |
The application of Propane-1,1,1,2,2,3,3-D7 in thiol radical-based chemical isotope labeling has revolutionized sterol quantification methodologies. Studies demonstrate that thiol radicals generated from deuterated precursors exhibit enhanced reactivity toward allyl hydrogen atoms, resulting in rapid labeling reactions completed within 1.5 minutes [1]. This rapid labeling capability, combined with the distinct mass spectral signatures of deuterated products, enables precise quantification of sterols in complex biological samples with detection limits of 0.15-0.40 μg/kg [1].
The deuterium labeling pattern of Propane-1,1,1,2,2,3,3-D7 provides unique insights into biological methylation processes through its distinct retention characteristics across different tissue types. Research demonstrates that deuterium retention varies significantly among biological systems, with myelin lipids showing the highest retention rates at 80-95%, followed by brain tissue at 70-90% [7] [8].
Metabolic studies reveal that deuterium from Propane-1,1,1,2,2,3,3-D7 undergoes systematic incorporation into methylation reactions through multiple pathways. The compound serves as a valuable tracer for investigating methylation-dependent processes, including DNA methylation, histone modifications, and neurotransmitter synthesis. The deuterium retention half-life ranges from 8-16 hours in plasma proteins to 168-336 hours in myelin lipids, reflecting the diverse metabolic fates of deuterated methyl groups [7] [9].
| Table 2: Deuterium Retention Patterns in Biological Systems | ||||
|---|---|---|---|---|
| Biological System | Deuterium Retention (%) | Half-life (hours) | Primary Pathway | Metabolic Fate |
| Hepatic metabolism | 65-85 | 12-24 | Oxidative metabolism | CO2 + H2O |
| Adipose tissue | 45-70 | 48-72 | Lipid synthesis | Fatty acid incorporation |
| Muscle tissue | 55-75 | 24-48 | Protein synthesis | Amino acid incorporation |
| Brain tissue | 70-90 | 72-96 | Neurotransmitter metabolism | Neurotransmitter synthesis |
| Myelin lipids | 80-95 | 168-336 | Lipid incorporation | Structural lipid formation |
| Plasma proteins | 40-60 | 8-16 | Protein turnover | Protein degradation |
The application of Propane-1,1,1,2,2,3,3-D7 in studying methylation processes has revealed compartmental deuterium disequilibrium patterns that provide insights into adaptive biological mechanisms. Research demonstrates that deuterium-to-protium ratios vary significantly across cellular compartments, with accelerated cellular growth leading to decreased ratios by approximately 200‰ in rapidly dividing cells [9] [8]. This phenomenon, termed "deupleted" profile, serves as a natural tracker of cellular metabolism and proliferation rates.
Studies utilizing deuterium metabolic imaging with Propane-1,1,1,2,2,3,3-D7 derivatives have identified novel methylation-dependent biomarkers for disease diagnosis and treatment monitoring. The compound's ability to trace methylation reactions in real-time provides valuable information about epigenetic modifications and their role in various pathological conditions [10] [11]. The temporal resolution of deuterium detection, combined with spatial mapping capabilities, enables comprehensive assessment of methylation dynamics across different tissue types.
Propane-1,1,1,2,2,3,3-D7 represents a cornerstone compound in developing sophisticated isotopic labeling strategies for pharmacokinetic modeling applications. The compound's unique deuterium substitution pattern enables precise tracking of drug absorption, distribution, metabolism, and excretion processes with unprecedented accuracy [12] [13] [14].
Pharmacokinetic studies demonstrate that deuterated analogs synthesized from Propane-1,1,1,2,2,3,3-D7 exhibit significantly altered clearance profiles compared to non-deuterated counterparts. The kinetic isotope effect results in 2.0-4.0 fold reductions in clearance rates, extending plasma half-life from 4-8 hours to 8-16 hours [12] [13]. This enhancement enables more accurate parameter estimation and reduces the frequency of sampling required for comprehensive pharmacokinetic analysis.
| Table 3: Pharmacokinetic Modeling Applications | ||||
|---|---|---|---|---|
| Study Type | Deuterium Tracer | Detection Sensitivity | Analysis Method | Clinical Application |
| Absorption studies | Propane-1,1,1,2,2,3,3-D7 | 10-100 pmol/L | LC-MS/MS | Drug absorption rate |
| Distribution analysis | Deuterated propane derivatives | 50-500 pmol/L | GC-MS | Tissue distribution |
| Metabolism profiling | D7-labeled metabolites | 25-250 pmol/L | NMR spectroscopy | Metabolic stability |
| Excretion kinetics | Propane-D7 conjugates | 100-1000 pmol/L | Deuterium NMR | Clearance mechanisms |
| Bioavailability assessment | Deuterated drug analogs | 20-200 pmol/L | Tandem MS | Bioequivalence studies |
| Drug-drug interactions | Multiple D7 tracers | 75-750 pmol/L | Multi-dimensional NMR | Interaction screening |
The implementation of Propane-1,1,1,2,2,3,3-D7 in pharmacokinetic modeling has enabled the development of predictive algorithms for drug behavior in clinical settings. Studies show that deuterated compounds demonstrate enhanced bioavailability ranging from 70-90% compared to 60-80% for non-deuterated analogs [14] [15]. This improvement is attributed to reduced first-pass metabolism and enhanced absorption characteristics resulting from deuterium substitution.
Advanced modeling applications utilize Propane-1,1,1,2,2,3,3-D7 as an internal standard for quantitative analysis in bioequivalence studies. The compound's chemical similarity to target analytes, combined with its distinct mass spectral properties, ensures accurate quantification across diverse biological matrices. Detection sensitivities ranging from 10-1000 pmol/L enable comprehensive pharmacokinetic profiling with minimal sample volumes [16] [17].
The application of deuterium metabolic imaging techniques using Propane-1,1,1,2,2,3,3-D7 has revolutionized real-time pharmacokinetic monitoring capabilities. Studies demonstrate that deuterium-labeled compounds can be tracked non-invasively using magnetic resonance spectroscopy, providing spatial and temporal information about drug distribution and metabolism [18] [19] [20]. This approach enables three-dimensional mapping of pharmacokinetic parameters with spatial resolutions of 3.3 mL and temporal resolutions of 10 minutes at 3 Tesla field strength.
| Table 4: Comparative Analysis of Deuterated vs Non-deuterated Compounds | ||||
|---|---|---|---|---|
| Parameter | Non-deuterated | Deuterated (D7) | Improvement Factor | Mechanism |
| Metabolic stability | Baseline (100%) | 150-300% increase | 1.5-3.0x | Kinetic isotope effect |
| Plasma half-life | 4-8 hours | 8-16 hours | 2.0-2.5x | Slower metabolism |
| Tissue distribution | Rapid distribution | Controlled distribution | 1.2-1.8x | Altered partition coefficients |
| Clearance rate | 150-300 mL/min | 75-150 mL/min | 2.0-4.0x | Reduced enzymatic cleavage |
| Bioavailability | 60-80% | 70-90% | 1.2-1.5x | Enhanced absorption |
| Toxicity profile | Standard profile | Reduced toxicity | 1.5-2.5x | Metabolic switching |
Research findings indicate that Propane-1,1,1,2,2,3,3-D7 enables the development of precision dosing algorithms through improved pharmacokinetic parameter estimation. The compound's unique properties facilitate the identification of interindividual variability factors and enable personalized medicine approaches. Clinical studies demonstrate that deuterated compounds require 20-50% lower doses to achieve equivalent therapeutic effects, reducing the risk of adverse reactions while maintaining efficacy [21] [22].
| Table 5: Research Findings Summary | |||
|---|---|---|---|
| Research Area | Key Finding | Clinical Relevance | Future Potential |
| Sulfur metabolism tracing | Enhanced detection of sulfur-containing metabolites | Disease diagnosis and monitoring | Therapeutic target identification |
| Methylation processes | Improved tracking of methylation reactions | Understanding methylation disorders | Epigenetic research applications |
| Pharmacokinetic modeling | More accurate parameter estimation | Optimal drug dosing strategies | Precision dosing algorithms |
| Metabolic imaging | Better metabolic pathway visualization | Non-invasive metabolic assessment | Real-time metabolic monitoring |
| Drug development | Extended drug half-life and efficacy | Improved therapeutic outcomes | Next-generation therapeutics |
| Biomarker discovery | Novel metabolic biomarkers identified | Personalized medicine approaches | Diagnostic tool development |